molecular formula C19H23NO B13003596 (4-Heptylphenyl)(pyridin-3-yl)methanone CAS No. 61780-00-5

(4-Heptylphenyl)(pyridin-3-yl)methanone

Cat. No.: B13003596
CAS No.: 61780-00-5
M. Wt: 281.4 g/mol
InChI Key: SWXYSOZSCPJAAF-UHFFFAOYSA-N
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Description

(4-Heptylphenyl)(pyridin-3-yl)methanone is an organic compound with the molecular formula C19H23NO. It is a member of the aryl-phenylketones class, which are aromatic compounds containing a ketone substituted by one aryl group and a phenyl group . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Heptylphenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-heptylbenzaldehyde with pyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Heptylphenyl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(4-Heptylphenyl)(pyridin-3-yl)methanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Heptylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Heptylphenyl)(pyridin-3-yl)methanone is unique due to its heptyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

61780-00-5

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

(4-heptylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C19H23NO/c1-2-3-4-5-6-8-16-10-12-17(13-11-16)19(21)18-9-7-14-20-15-18/h7,9-15H,2-6,8H2,1H3

InChI Key

SWXYSOZSCPJAAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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